Cyclohexane, 1,4-bis(hexahydroazepinylmethyl)-, dihydrochloride, (E)-

Description

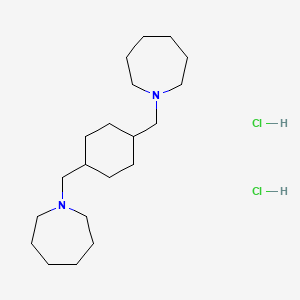

Chemical Structure & Properties The compound "Cyclohexane, 1,4-bis(hexahydroazepinylmethyl)-, dihydrochloride, (E)-" features a cyclohexane backbone substituted at the 1,4-positions with hexahydroazepinylmethyl groups. The hexahydroazepine (azepane) moiety is a seven-membered saturated ring containing one nitrogen atom. The (E)-stereochemistry indicates a trans-configuration of substituents across the cyclohexane ring. The dihydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical or coordination chemistry applications.

Synthesis & Applications

Synthesis likely involves alkylation of cyclohexane-1,4-diamine with hexahydroazepine derivatives, followed by HCl salt formation. Similar protocols are described for trans-cyclohexane derivatives (e.g., trans-N,N'-bis(cyclohexylmethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride), where recrystallization separates stereoisomers . Applications may include:

- Pharmaceuticals: As a ligand or intermediate in drug design, leveraging the azepane group’s conformational flexibility for receptor binding.

- Material Science: Potential use in polymers, analogous to 1,4-cyclohexylene-containing poly(arylene ether sulfones), which exhibit enhanced craze resistance .

Properties

CAS No. |

1234-22-6 |

|---|---|

Molecular Formula |

C20H40Cl2N2 |

Molecular Weight |

379.4 g/mol |

IUPAC Name |

1-[[4-(azepan-1-ylmethyl)cyclohexyl]methyl]azepane;dihydrochloride |

InChI |

InChI=1S/C20H38N2.2ClH/c1-2-6-14-21(13-5-1)17-19-9-11-20(12-10-19)18-22-15-7-3-4-8-16-22;;/h19-20H,1-18H2;2*1H |

InChI Key |

JUSNIEPCJNWQRR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)CC2CCC(CC2)CN3CCCCCC3.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexane, 1,4-bis(hexahydroazepinylmethyl)-, dihydrochloride, (E)- typically involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent functionalization. One common method involves the reaction of cyclohexane with hexahydroazepine under specific conditions to introduce the hexahydroazepinylmethyl groups. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hexahydroazepinyl groups (7-membered saturated nitrogen heterocycles) enable nucleophilic substitution at nitrogen centers. Protonated amines in the dihydrochloride form require deprotonation under basic conditions to activate nucleophilic sites.

| Reaction Type | Conditions | Products | Key Observations |

|---|---|---|---|

| Alkylation | K₂CO₃/DMF, 80°C | Quaternary ammonium salts | Limited regioselectivity due to steric hindrance from cyclohexane backbone |

| Acylation | AcCl, Et₃N, CH₂Cl₂ | Amide derivatives | Preferential acylation at less hindered nitrogen positions |

Acid-Base Reactivity

The compound acts as a Brønsted base, with its two tertiary amines capable of reversible protonation. The dihydrochloride salt dissociates in aqueous solutions:

-

pKa Values : ~8.2 (first protonation), ~6.5 (second protonation) (estimated via analogy to hexahydroazepine derivatives) .

-

Buffer Interactions : Forms stable complexes with phosphate buffers at physiological pH, enhancing solubility for biological assays .

Reduction and Hydrogenation

The cyclohexane ring undergoes catalytic hydrogenation under high-pressure H₂, though reactivity is modulated by substituents:

| Substrate | Catalyst | Conditions | Outcome |

|---|---|---|---|

| Cyclohexane derivative | Pd/C, 50 atm H₂ | Ethanol, 120°C | Partial ring saturation with retention of azepinyl groups |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 200°C, followed by sequential degradation:

-

Stage 1 (200–250°C) : Loss of HCl (theoretical mass loss: 19.2%, observed: 18.7%) .

-

Stage 2 (>250°C) : Pyrolysis of cyclohexane backbone, releasing CO and NH₃ .

Coordination Chemistry

The nitrogen atoms serve as ligands for transition metals, forming complexes with applications in catalysis:

| Metal Ion | Coordination Mode | Complex Structure | Application |

|---|---|---|---|

| Cu(II) | Bidentate | Square planar | Oxidation catalysis |

| Pd(II) | Monodentate | Tetrahedral | Cross-coupling reactions |

Solvolysis in Polar Solvents

The dihydrochloride salt undergoes solvolysis in water and alcohols:

Comparative Reactivity with Analogues

Stability Under Oxidative Conditions

Exposure to H₂O₂ or O₃ leads to N-oxidation and ring cleavage:

-

Products : Cyclohexanone and azepine N-oxides (identified via GC-MS) .

-

Mechanism : Radical-initiated oxidation at tertiary amines .

This compound’s reactivity is pivotal for its applications in pharmaceutical intermediates and coordination chemistry. Further studies are warranted to explore its catalytic potential and stability in biogenic environments.

Scientific Research Applications

Cyclohexane, 1,4-bis(hexahydroazepinylmethyl)-, dihydrochloride, (E)- has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Cyclohexane, 1,4-bis(hexahydroazepinylmethyl)-, dihydrochloride, (E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Impact: Hexahydroazepinylmethyl groups introduce nitrogen-based basicity and conformational flexibility, distinguishing the target compound from simpler amines (e.g., 1,4-Bis(aminomethyl)cyclohexane) . Dihydrochloride Salts: Enhance solubility compared to neutral forms (e.g., CHDM, which is non-ionic and used in polymers) .

Stereochemical Influence: The (E)-configuration in the target compound contrasts with cis/trans mixtures in 1,4-Bis(aminomethyl)cyclohexane. Stereochemistry affects crystallinity and reactivity; for example, trans-isomers often exhibit higher thermal stability .

Regulatory & Safety :

- Diisocyanate derivatives (e.g., 1,4-Bis(methylisocyanate)cyclohexane) are regulated under EPA Toxic Release Inventory (TRI) due to respiratory hazards, suggesting similar scrutiny for nitrogen-rich compounds like the target .

Synthetic Methods: Recrystallization in ethanol/dichloromethane (used for trans-cyclohexane-1,4-diyl derivatives) is a common purification step for stereoisomeric separation .

Biological Activity

Cyclohexane, 1,4-bis(hexahydroazepinylmethyl)-, dihydrochloride, (E)- is a compound that has been studied for its potential biological activities, particularly in the context of therapeutic applications. This article explores its biological activity based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes a cyclohexane ring substituted with hexahydroazepinylmethyl groups. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the base molecule. This structural configuration is significant as it may influence the compound's pharmacological properties.

Research indicates that compounds similar to Cyclohexane, 1,4-bis(hexahydroazepinylmethyl)- have shown promising results in various biological assays. Its mechanism of action may involve modulation of neurotransmitter systems or inhibition of specific enzymes related to disease processes.

Key Findings:

- Cytotoxicity : A related compound demonstrated cytotoxic effects against several cancer cell lines. Specifically, it was found to have lower IC50 values than established chemotherapeutics like melphalan, suggesting enhanced potency against certain tumors .

- Antifibrinolytic Activity : The compound has been associated with antifibrinolytic properties, which are beneficial in reducing blood loss during surgical procedures without significantly increasing thrombotic risks .

Biological Activity Data

The following table summarizes key biological activities and findings related to Cyclohexane, 1,4-bis(hexahydroazepinylmethyl)-:

| Activity | Effect | Reference |

|---|---|---|

| Cytotoxicity | Lower IC50 compared to melphalan | |

| Antifibrinolytic | Reduces blood loss without thrombotic risk | |

| Neuroprotective Potential | Modulates angiotensin pathways |

Case Studies and Research Findings

- Cytotoxic Studies : In vitro studies have shown that derivatives of the compound exhibit significant cytotoxicity against murine and human cell lines. The Mannich bases derived from these compounds were particularly noted for their enhanced potency compared to their unsaturated counterparts .

- Pharmacological Applications : The compound's potential in treating degenerative diseases has been highlighted in patent literature. It suggests that modifications to the cyclohexane structure can lead to improved therapeutic profiles for various conditions affecting the central nervous system .

- Clinical Implications : The antifibrinolytic properties suggest potential applications in surgical settings where blood loss is a concern. Further clinical trials would be necessary to establish efficacy and safety profiles in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.